1-(4-Bromophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include details about the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability. It may also include spectroscopic properties like UV/Vis, IR, NMR, and mass spectra .Scientific Research Applications
Pyrazole Derivatives in Drug Development
Pyrazole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. These compounds have been studied extensively for their potential applications in developing antimicrobial, anticancer, anti-inflammatory, and antidepressant drugs, among others. For instance, the synthesis and biological evaluation of pyrazole carboxylic acid derivatives have revealed their importance as scaffolds in creating biologically active compounds. These derivatives exhibit a range of activities, including antimicrobial, anticancer, and anti-inflammatory effects, making them valuable in drug development and other therapeutic areas (Cetin, 2020).
Heterocyclic Chemistry and Drug Synthesis
The role of heterocyclic compounds like pyrazole derivatives in drug synthesis is profound. Heterocyclic chemistry is crucial for designing and synthesizing new drugs due to the structural diversity and pharmacological properties these compounds can offer. For example, the chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones demonstrates the versatility of pyrazole-based compounds in synthesizing a wide range of heterocycles, which are valuable in developing new drugs and dyes (Gomaa & Ali, 2020).
Application in Anticancer Agents
Knoevenagel condensation products, including those derived from pyrazole, have shown promise in developing anticancer agents. These compounds, through Knoevenagel condensation, have been used to create libraries of chemical compounds with significant anticancer activity. Their potential in targeting various cancer-related targets, such as DNA, microtubules, and kinases, underscores the importance of pyrazole derivatives and related compounds in anticancer research (Tokala, Bora, & Shankaraiah, 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(4-bromophenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O4/c1-3-21-12(18)11-8-14(2,13(19)20)17(16-11)10-6-4-9(15)5-7-10/h4-7H,3,8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJIJWKEEUMYKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid |
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